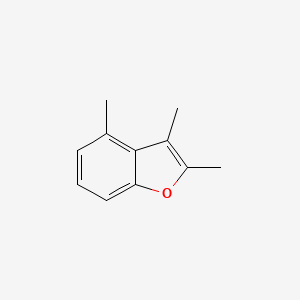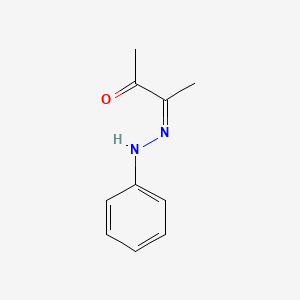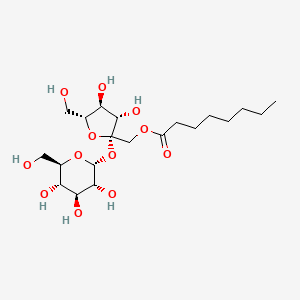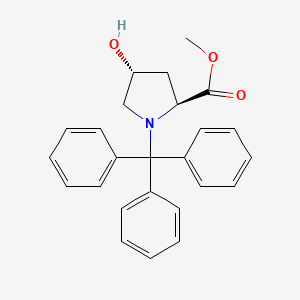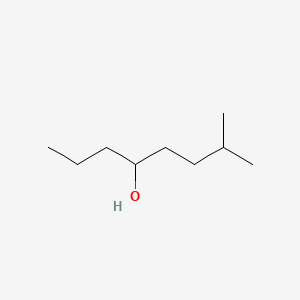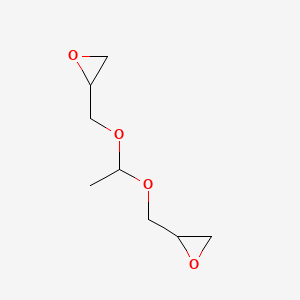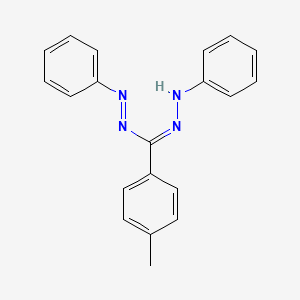![molecular formula C8H14O3 B13817183 [(2S,3S)-3-propan-2-yloxiran-2-yl]methyl acetate](/img/structure/B13817183.png)
[(2S,3S)-3-propan-2-yloxiran-2-yl]methyl acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[(2S,3S)-3-propan-2-yloxiran-2-yl]methyl acetate is an organic compound that belongs to the class of esters. Esters are characterized by their pleasant odors and are often used in perfumes and flavoring agents. This particular compound is notable for its chiral centers, making it an interesting subject for stereochemistry studies.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of [(2S,3S)-3-propan-2-yloxiran-2-yl]methyl acetate typically involves the reaction of an epoxide with an acetic acid derivative. One common method is the asymmetric reduction of 2-chloro-β-ketoesters using carbonyl reductase from Lactobacillus fermentum . This method is environmentally friendly and suitable for industrial applications due to its high yield and substrate versatility.
Industrial Production Methods
Industrial production often employs flow microreactor systems for the synthesis of esters. This method is more efficient and sustainable compared to traditional batch processes . The use of flow microreactors allows for better control over reaction conditions, leading to higher yields and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
[(2S,3S)-3-propan-2-yloxiran-2-yl]methyl acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can yield alcohols.
Substitution: Nucleophilic substitution reactions can replace the acetate group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used reducing agents.
Substitution: Reagents such as sodium hydroxide (NaOH) and hydrochloric acid (HCl) are used in substitution reactions.
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, and substituted esters, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
[(2S,3S)-3-propan-2-yloxiran-2-yl]methyl acetate has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of fragrances, flavoring agents, and other fine chemicals.
Wirkmechanismus
The mechanism of action of [(2S,3S)-3-propan-2-yloxiran-2-yl]methyl acetate involves its interaction with specific molecular targets. The compound’s epoxide ring is highly reactive and can form covalent bonds with nucleophilic sites on proteins and enzymes. This reactivity is exploited in various biochemical assays to study enzyme mechanisms and protein interactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethyl acetate: A common ester with similar structural features but different functional properties.
Methyl butyrate: Another ester used in flavoring and fragrance applications.
Isopropyl acetate: Known for its use as a solvent in coatings and inks
Uniqueness
[(2S,3S)-3-propan-2-yloxiran-2-yl]methyl acetate is unique due to its chiral centers and epoxide ring, which confer distinct reactivity and stereochemical properties. These features make it valuable in asymmetric synthesis and stereochemical studies.
Eigenschaften
Molekularformel |
C8H14O3 |
|---|---|
Molekulargewicht |
158.19 g/mol |
IUPAC-Name |
[(2S,3S)-3-propan-2-yloxiran-2-yl]methyl acetate |
InChI |
InChI=1S/C8H14O3/c1-5(2)8-7(11-8)4-10-6(3)9/h5,7-8H,4H2,1-3H3/t7-,8-/m0/s1 |
InChI-Schlüssel |
QJIPJNXAJBICEZ-YUMQZZPRSA-N |
Isomerische SMILES |
CC(C)[C@H]1[C@@H](O1)COC(=O)C |
Kanonische SMILES |
CC(C)C1C(O1)COC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![[(3R)-3-hydroxypiperidin-1-yl]-phenylmethanone](/img/structure/B13817126.png)
